5-Isobutyl-5-methylhydantoin
Overview
Description
5-Isobutyl-5-methylhydantoin is a chemical compound with the molecular formula C8H14N2O2 . It is also known by other names such as 5-iso-Butyl-5-methylhydantoin, 5-isobutyl-5-methylimidazolidine-2,4-dione, and 5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione .
Molecular Structure Analysis
The molecular weight of 5-Isobutyl-5-methylhydantoin is 170.21 g/mol . Its molecular structure includes a five-membered ring containing two nitrogen atoms and two carbonyl groups . The IUPAC name for this compound is 5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione .Physical And Chemical Properties Analysis
5-Isobutyl-5-methylhydantoin has several computed properties. It has a molecular weight of 170.21 g/mol, an XLogP3-AA of 0.9, and a topological polar surface area of 58.2 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 170.105527694 g/mol .Scientific Research Applications
Synthesis and DNA Modification
5-Hydroxy-5-methylhydantoin, a derivative related to 5-Isobutyl-5-methylhydantoin, is a nucleobase lesion caused by ionizing radiation on DNA's thymine residue. It has been synthesized and used in creating DNA fragments containing 5-hydroxy-5-methylhydantoin moieties, demonstrating its application in DNA research and potential in understanding radiation-induced DNA damage (Guy, Dubet, & Teoule, 1993).
Bromolactonization Reaction
The compound has been utilized in a novel bromolactonization reaction, using racemic 3-bromo-5-isobutyl-5-methylhydantoin to produce bromolactones from olefinic acids, showcasing its role in synthetic chemistry (Cho, Jew, & Chung, 1982).
Photostability and Space Research
Investigations into the photostability of isovaline and its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiations, reveal insights into the structural stability of these compounds against space radiation, highlighting their significance in astrobiological studies (Sarker et al., 2012).
Molecular Structure and Photochemistry
Studies on 5-methylhydantoin, closely related to 5-Isobutyl-5-methylhydantoin, have explored its molecular structure, vibrational spectra, and photochemistry. This research contributes to our understanding of the electronic structure and photochemical pathways of hydantoin derivatives (Nogueira et al., 2017).
Ionizing Radiation and DNA Lesions
The impact of ionizing radiation on DNA, creating lesions like 5-hydroxy-5-methylhydantoin, is significant in understanding DNA damage and repair mechanisms in biological systems (Breimer & Lindahl, 1985).
Safety And Hazards
The safety data sheet for 5-Isobutyl-5-methylhydantoin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .
properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCSVDXEADVLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-5-methylhydantoin | |
CAS RN |
27886-67-5 | |
Record name | 5-Isobutyl-5-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylisobutylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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